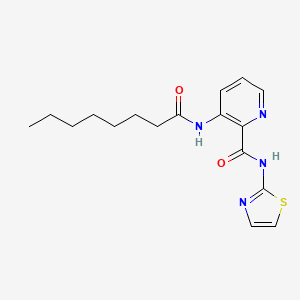
(5R)-3-Amino-5-hydroxy-5-(prop-2-en-1-yl)cyclopent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R)-3-Amino-5-hydroxy-5-(prop-2-en-1-yl)cyclopent-2-en-1-one is a complex organic compound with a unique structure that includes an amino group, a hydroxyl group, and a prop-2-en-1-yl substituent on a cyclopent-2-en-1-one ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-3-Amino-5-hydroxy-5-(prop-2-en-1-yl)cyclopent-2-en-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopent-2-en-1-one Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Prop-2-en-1-yl Group: This step involves the alkylation of the cyclopent-2-en-1-one ring with an appropriate alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
(5R)-3-Amino-5-hydroxy-5-(prop-2-en-1-yl)cyclopent-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The carbonyl group in the cyclopent-2-en-1-one ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as halides, under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted cyclopent-2-en-1-one derivatives.
Aplicaciones Científicas De Investigación
(5R)-3-Amino-5-hydroxy-5-(prop-2-en-1-yl)cyclopent-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (5R)-3-Amino-5-hydroxy-5-(prop-2-en-1-yl)cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- (5R)-3-Amino-5-hydroxy-5-methylcyclopent-2-en-1-one
- (5R)-3-Amino-5-hydroxy-5-ethylcyclopent-2-en-1-one
- (5R)-3-Amino-5-hydroxy-5-(prop-1-en-1-yl)cyclopent-2-en-1-one
Uniqueness
(5R)-3-Amino-5-hydroxy-5-(prop-2-en-1-yl)cyclopent-2-en-1-one is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules.
Propiedades
Número CAS |
878633-73-9 |
|---|---|
Fórmula molecular |
C8H11NO2 |
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
(5R)-3-amino-5-hydroxy-5-prop-2-enylcyclopent-2-en-1-one |
InChI |
InChI=1S/C8H11NO2/c1-2-3-8(11)5-6(9)4-7(8)10/h2,4,11H,1,3,5,9H2/t8-/m1/s1 |
Clave InChI |
DNPSJDTXKUVPNC-MRVPVSSYSA-N |
SMILES isomérico |
C=CC[C@]1(CC(=CC1=O)N)O |
SMILES canónico |
C=CCC1(CC(=CC1=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![11-{(E)-[(Pyren-2-yl)methylidene]amino}undecanoic acid](/img/structure/B14190642.png)


![3-(3-benzoylphenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B14190656.png)

![N-[3-(Furan-2-yl)acryloyl]-L-aspartic acid](/img/structure/B14190677.png)

![1-[(2S,3S)-1,3-dinitropentan-2-yl]-2-methoxybenzene](/img/structure/B14190699.png)
![Undecyl [(4-nitrophenoxy)methyl]octylphosphinate](/img/structure/B14190704.png)
